4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene
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Overview
Description
4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11,14-hexaene is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyrazole moiety, and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves multiple steps, including the formation of intermediate compounds. The key steps typically include:
Formation of the phenoxy group: This involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy group.
Formation of the pyrazole moiety: The pyrazole ring is introduced through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A related compound with similar structural features but different biological activities.
1-methylpyrazole-4-boronic acid pinacol ester: Another compound with a pyrazole moiety and boronic acid group, used in different applications.
Uniqueness
4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of aromatic rings, pyrazole moiety, and boronic acid group makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C28H23ClN8O2 |
---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene |
InChI |
InChI=1S/C28H23ClN8O2/c1-15-10-20(8-9-21(15)29)38-13-17-4-6-18(7-5-17)25-32-26-24-23(19-11-31-36(3)12-19)22-16(2)33-34-28(22)39-27(24)30-14-37(26)35-25/h4-12,14,23H,13H2,1-3H3,(H,33,34) |
InChI Key |
LFJZAFNOLOJGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C(C6=C(NN=C6O5)C)C7=CN(N=C7)C)Cl |
Origin of Product |
United States |
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